molecular formula C7H5F3N2O3 B8195285 1-(2,2-Difluoroethyl)-3-fluoro-5-nitropyridin-2(1H)-one

1-(2,2-Difluoroethyl)-3-fluoro-5-nitropyridin-2(1H)-one

Cat. No.: B8195285
M. Wt: 222.12 g/mol
InChI Key: HAHHDOBFGAFPND-UHFFFAOYSA-N
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Description

1-(2,2-Difluoroethyl)-3-fluoro-5-nitropyridin-2(1H)-one is a fluorinated pyridine derivative. This compound is of interest due to its unique structural features, which include the presence of both nitro and fluoro groups. These functional groups impart distinct chemical and physical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the difluoroethylation of pyridine derivatives using difluoroethyl chloride in the presence of a nickel catalyst . The reaction conditions often include a solvent such as dimethylformamide and a base like potassium carbonate to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoroethylation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(2,2-Difluoroethyl)-3-fluoro-5-nitropyridin-2(1H)-one undergoes various chemical reactions, including:

    Substitution Reactions: The nitro group can be substituted with other functional groups under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the difluoroethyl group, to form corresponding carboxylic acids.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products Formed

    Substitution: Formation of substituted pyridine derivatives.

    Reduction: Formation of 1-(2,2-Difluoroethyl)-3-fluoro-5-aminopyridin-2(1H)-one.

    Oxidation: Formation of 1-(2,2-Difluoroethyl)-3-fluoro-5-nitropyridine-2-carboxylic acid.

Scientific Research Applications

1-(2,2-Difluoroethyl)-3-fluoro-5-nitropyridin-2(1H)-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of anti-inflammatory and anticancer agents.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(2,2-Difluoroethyl)-3-fluoro-5-nitropyridin-2(1H)-one involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the fluoro groups can enhance the compound’s binding affinity to target proteins. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2,2-Difluoroethyl)-3-fluoro-5-nitropyridin-2(1H)-one is unique due to the combination of its nitro and fluoro groups on a pyridine ring. This structural arrangement imparts distinct reactivity and properties, making it valuable for specific applications that other similar compounds may not fulfill.

Properties

IUPAC Name

1-(2,2-difluoroethyl)-3-fluoro-5-nitropyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F3N2O3/c8-5-1-4(12(14)15)2-11(7(5)13)3-6(9)10/h1-2,6H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAHHDOBFGAFPND-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)N(C=C1[N+](=O)[O-])CC(F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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